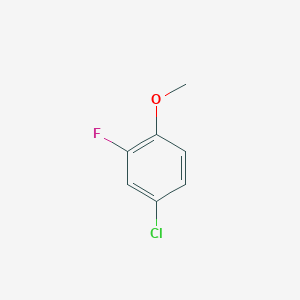

4-Chloro-2-fluoroanisole

Description

The exact mass of the compound 4-Chloro-2-fluoroanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10330. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-fluoroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUCVZDNIUACJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278849 | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-09-5 | |

| Record name | 4-Chloro-2-fluoro-1-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2-fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/727D82AC8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Chloro-2-fluoroanisole (CAS No. 452-09-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-2-fluoroanisole is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a methoxy group, a fluorine atom, and a chlorine atom—provides a nuanced reactivity profile that can be strategically exploited. The interplay between the electron-donating methoxy group and the inductive effects of the halogens allows for selective functionalization at multiple positions. This guide offers an in-depth examination of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The protocols and mechanistic discussions herein are designed to provide not just procedural steps, but a deeper understanding of the causality behind its synthetic transformations.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

1.1: Physical and Chemical Properties

The key properties of 4-Chloro-2-fluoroanisole are summarized below for quick reference. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 452-09-5 | [1][2][3] |

| Molecular Formula | C₇H₆ClFO | [1][2] |

| Molecular Weight | 160.57 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 83-85 °C at 12 mmHg | [5] |

| Purity | Typically ≥97-98% | [1][6] |

1.2: Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-2-fluoroanisole. While a dedicated spectrum for this specific molecule is not publicly available, data from analogous structures like 4-fluoroanisole and other substituted anisoles provide a strong basis for predicting its spectral characteristics.[7][8][9][10][11]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F), a characteristic feature of fluorinated aromatics.

-

FT-IR (Infrared Spectroscopy): The IR spectrum will feature characteristic absorption bands. Key expected peaks include C-H stretching for the aromatic ring and methyl group (~3100-2850 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹), and strong C-Cl and C-F stretching bands in the fingerprint region (~1100-700 cm⁻¹).[11]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 160.57. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of chlorine-37.[11]

Section 2: Synthesis and Availability

4-Chloro-2-fluoroanisole is commercially available from various chemical suppliers.[12][13] The most common synthetic route involves the methylation of 4-chloro-2-fluorophenol.[14] This reaction is a standard Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile to displace a leaving group from a methylating agent like iodomethane or dimethyl sulfate.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Chloro-2-fluoroanisole stems from the distinct reactivity of its different positions on the aromatic ring. The methoxy, fluorine, and chlorine substituents exert competing electronic effects, which a skilled chemist can manipulate to achieve desired outcomes.

3.1: Directed ortho-Metalation (DoM)

The methoxy group is a powerful Directed Metalation Group (DMG).[15][16] It can chelate with strong organolithium bases, such as n-butyllithium or s-butyllithium, to direct deprotonation exclusively at the ortho position (C3). This is arguably the most powerful and predictable transformation for this molecule.[15][17][18]

The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C3 position with high regioselectivity.

// Nodes for reactants and intermediates sub [label=<

4-Chloro-2-fluoroanisole

4-Chloro-2-fluoroanisole

];

reagents [label=<

- s-BuLi, THF, -78 °C

- Electrophile (E+)

, shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

intermediate [label=<

Lithiated Intermediate

Lithiated Intermediate

];

product [label=<

C3-Functionalized Product

C3-Functionalized Product

];

// Edges to show the flow sub -> reagents [style=invis]; reagents -> intermediate [label="Metalation", fontcolor="#5F6368"]; intermediate -> product [label="Electrophilic Quench", fontcolor="#5F6368"];

// Invisible edges for alignment {rank=same; sub; reagents;} {rank=same; intermediate; product;} }

Caption: Directed ortho-Metalation (DoM) Workflow.

3.2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[19][20] For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups. In 4-chloro-2-fluoroanisole, the halogens themselves provide some activation, but it is not a highly reactive SₙAr substrate under standard conditions.[21]

However, the reactivity of the halogens as leaving groups follows the trend F > Cl.[22] This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.[20] Therefore, under forcing conditions or with a suitably activated ring (e.g., by introducing a nitro group), a strong nucleophile would preferentially displace the fluorine atom over the chlorine atom.

3.3: Cross-Coupling Reactions

The chlorine atom at the C4 position is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Modern catalyst systems with electron-rich, bulky phosphine ligands are highly effective at activating aryl chlorides for oxidative addition to the palladium center.[21] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, providing a complementary method to the C3 functionalization achieved via DoM. The C-F bond is generally unreactive under these conditions, ensuring high selectivity.[21]

Section 4: Applications in Drug Discovery

The strategic incorporation of fluorine and chlorine into drug candidates is a cornerstone of modern medicinal chemistry.[23][24][25] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[23] The fluoroanisole motif, in particular, has been studied for its impact on pharmacokinetic properties.[26][27]

4-Chloro-2-fluoroanisole provides a scaffold that can be elaborated into more complex molecules. For instance, using the DoM/cross-coupling strategies described above, a medicinal chemist can independently introduce different substituents at the C3 and C4 positions to explore the structure-activity relationship (SAR) of a new chemical entity. This dual-functionalization capability makes it a powerful starting material for building libraries of compounds for high-throughput screening.

Section 5: Experimental Protocols

The following protocols are representative examples and should be adapted based on specific electrophiles and coupling partners. All reactions should be conducted by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.

5.1: Protocol for Directed ortho-Metalation and Quenching

Objective: To synthesize 3-deutero-4-chloro-2-fluoroanisole as a proof-of-concept for the DoM reaction.

Materials:

-

4-Chloro-2-fluoroanisole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (1.1 eq, solution in cyclohexane)

-

Deuterium oxide (D₂O, >2.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Add 4-chloro-2-fluoroanisole and anhydrous THF to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species should occur during this time.

-

Add deuterium oxide (D₂O) dropwise to quench the reaction. A slight exotherm may be observed.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction further by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield the desired C3-deuterated product.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR, where the integration of the aromatic signal corresponding to the C3 proton should be significantly diminished or absent. Mass spectrometry will show an increase of one mass unit in the molecular ion peak compared to the starting material.

// Nodes A [label="1. Dissolve Substrate\nin Anhydrous THF"]; B [label="2. Cool to -78 °C"]; C [label="3. Add s-BuLi Dropwise"]; D [label="4. Stir for 1h at -78 °C\n(Metalation)"]; E [label="5. Quench with\nElectrophile (e.g., D₂O)"]; F [label="6. Aqueous Work-up\n& Extraction"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify Product"];

// Edges A -> B [label="Inert Atmosphere", fontcolor="#5F6368", fontsize=8]; B -> C; C -> D; D -> E [label="Formation of\nAryllithium", fontcolor="#EA4335", fontsize=8]; E -> F [label="Warm to RT", fontcolor="#5F6368", fontsize=8]; F -> G; G -> H; }

Caption: General workflow for DoM protocol.

Section 6: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-fluoroanisole and its precursors or derivatives.[28]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[28][29]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[28][30]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[28][30]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[28]

-

Fire: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[31] During a fire, irritating and toxic gases like carbon monoxide, hydrogen chloride, and hydrogen fluoride may be generated.[30]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[29][30][32]

Section 7: Conclusion

4-Chloro-2-fluoroanisole is a powerful and versatile building block for organic synthesis. Its value lies in the predictable and complementary reactivity of its C3 and C4 positions. Through directed ortho-metalation, chemists can selectively functionalize the position adjacent to the methoxy group, while palladium-catalyzed cross-coupling enables modifications at the chlorine-bearing position. This dual reactivity, combined with the favorable properties often imparted by fluorine in drug molecules, makes 4-Chloro-2-fluoroanisole an indispensable tool for researchers in drug discovery and materials science.

References

- PrepChem. (n.d.). Synthesis of 4-chloro-2-fluoroaniline.

- ChemicalBook. (n.d.). 4-CHLORO-2-FLUOROANISOLE synthesis.

- Aceschem. (n.d.). CAS 452-09-5 | 4-Chloro-2-fluoroanisole.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%.

- ChemicalBook. (n.d.). 4-CHLORO-2-FLUOROANISOLE suppliers & manufacturers in China.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-Fluoroanisole and 4-Chloroanisole in Key Organic Transformations.

- Google Patents. (n.d.). WO 99/19275.

- Oakwood Chemical. (n.d.). 4-Chloro-2-fluoroanisole.

- Apollo Scientific. (n.d.). 4-Chloro-2-fluoroanisole.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-fluoroanisole | CAS 452-09-5 | SCBT.

- Fisher Scientific. (2009, October 16). SAFETY DATA SHEET.

- Mortier, J. (n.d.). DIRECTED ORTHO METALATION.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Research Scientific. (n.d.). 4-CHLORO-2-FLUOROANISOLE, 98%.

- Mol-Instincts. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?.

- Wikipedia. (n.d.). Directed ortho metalation.

- Fisher Scientific. (n.d.). Sigma Aldrich 4-Fluoroanisole 1 g | Buy Online.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluoroanisole in Organic Synthesis and Material Science.

- Organic Chemistry Help. (n.d.). Directed (ortho) Metallation.

- ChemicalBook. (n.d.). 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum.

- SynQuest Laboratories. (n.d.). CAS 452-09-5 | 4-Chloro-2-fluoroanisole.

- ChemicalBook. (n.d.). 4-CHLORO-2-FLUOROANISOLE | 452-09-5.

- ChemJ. (n.d.). cas号: 452-09-5 ,名称: 4-氯-2-氟苯甲醚的性质/作用/用途.

- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).

- Journal of Fluorine Chemistry. (1995).

- Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Retrieved from Myers Research Group, Harvard University.

- Benchchem. (n.d.). Understanding 4-Fluoroanisole: Properties, Reactivity, and Its Role as a Chemical Standard.

- PHARMD GURU. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.

- Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Sigma-Aldrich. (2015, March 11). Fluorine in drug design: a case study with fluoroanisoles.

- Journal of Applied Pharmaceutical Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube.

- Benchchem. (n.d.). Applications of 4-Fluoroanisole in the Synthesis of High-Performance Polymers.

- Benchchem. (n.d.). Application Note: 1H and 13C NMR Spectral Analysis of 4-Fluoroanisole.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate. (2015, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- Benchchem. (n.d.). Application Note: Spectroscopic Analysis of 4-Fluoroanisole by FT-IR and Mass Spectrometry.

- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.

Sources

- 1. aceschem.com [aceschem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 452-09-5 | 2607-7-X5 | MDL MFCD00672964 | 4-Chloro-2-fluoroanisole | SynQuest Laboratories [synquestlabs.com]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 7. 4-Chloro-2-fluoroaniline(57946-56-2) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Chloro-2-fluorotoluene(452-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 4-CHLORO-2-FLUOROANISOLE suppliers & manufacturers in China [m.chemicalbook.com]

- 13. 4-Chloro-2-fluoroanisole [oakwoodchemical.com]

- 14. 4-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 16. Directed Ortho Metalation [organic-chemistry.org]

- 17. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. pharmdguru.com [pharmdguru.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. benchchem.com [benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. pharmacyjournal.org [pharmacyjournal.org]

- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Fluorine in drug design: a case study with fluoroanisoles. | Sigma-Aldrich [merckmillipore.com]

- 27. researchgate.net [researchgate.net]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 29. fishersci.com [fishersci.com]

- 30. fishersci.com [fishersci.com]

- 31. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 32. fishersci.com [fishersci.com]

Introduction: The Strategic Role of a Halogenated Building Block

An In-Depth Technical Guide to 4-Chloro-2-fluoroanisole

4-Chloro-2-fluoroanisole is a halogenated aromatic ether that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a methoxy group, a fluorine atom, and a chlorine atom on a benzene ring, provides multiple reactive sites and imparts unique electronic properties. These characteristics make it a valuable building block for researchers and process chemists, particularly in the fields of drug discovery and materials science. The strategic incorporation of fluorine and chlorine can profoundly influence the pharmacokinetic and physicochemical properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide offers a comprehensive overview of 4-Chloro-2-fluoroanisole, detailing its fundamental properties, a robust synthesis protocol, key applications, and essential safety protocols for laboratory handling.

Molecular and Physicochemical Profile

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of 4-Chloro-2-fluoroanisole are summarized below. Its molecular formula is C₇H₆ClFO, and it has a molecular weight of 160.57 g/mol .[3][4][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClFO | [3][4][5][6][7] |

| Molecular Weight | 160.57 g/mol | [3][4][5][6] |

| CAS Number | 452-09-5 | [3][4][5][6][8] |

| Appearance | Colorless to light yellow liquid | [6][9] |

| Boiling Point | 160 °C (at standard pressure) | [4][6][9] |

| Density | 1.294 g/mL at 25 °C | [4][6][9] |

| Refractive Index | n20/D 1.518 | [4][6][9] |

| Flash Point | 79.4 °C (175 °F) | [4][6][9] |

Synthesis Protocol: Williamson Ether Synthesis

A common and efficient method for preparing 4-Chloro-2-fluoroanisole is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-chloro-2-fluorophenol attacks a methylating agent, such as iodomethane.

Causality and Experimental Rationale

The choice of reagents and conditions is critical for maximizing yield and purity.

-

Base (e.g., Sodium Hydride, Potassium Carbonate): The reaction is initiated by deprotonating the hydroxyl group of 4-chloro-2-fluorophenol. The phenolic proton is acidic, but a sufficiently strong base is required to generate the nucleophilic phenoxide anion quantitatively. Sodium hydride is highly effective but requires an anhydrous solvent. Potassium carbonate is a milder, easier-to-handle alternative, often used in polar aprotic solvents like acetone or DMF.

-

Methylating Agent (Iodomethane): Iodomethane (CH₃I) is an excellent electrophile for this Sₙ2 reaction. Iodine is a large, polarizable atom, making it an excellent leaving group, which facilitates the nucleophilic attack by the phenoxide.

-

Solvent (e.g., Acetone, DMF, Acetonitrile): A polar aprotic solvent is ideal. It dissolves the ionic intermediates (the phenoxide salt) without solvating the nucleophile so strongly that its reactivity is diminished. This promotes a faster reaction rate.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-fluorophenol (1 equivalent) and a suitable polar aprotic solvent (e.g., acetone).

-

Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The excess base ensures complete deprotonation of the phenol.

-

Initiation of Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Methylating Agent: Add iodomethane (1.2 equivalents) dropwise to the suspension. The reaction is exothermic; a controlled addition rate is recommended.

-

Reaction Progression: Heat the mixture to reflux and maintain it for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 4-Chloro-2-fluoroanisole.

Applications in Research and Development

4-Chloro-2-fluoroanisole serves primarily as a precursor for more complex molecules, leveraging its unique substitution pattern.

-

Pharmaceutical Intermediates: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate lipophilicity and binding affinity.[1][2] The anisole group can be a stable moiety or can be demethylated to reveal a phenol group for further functionalization. This compound is a key starting material for synthesizing various pharmacologically active agents.

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes fluorinated building blocks to improve efficacy and environmental persistence profiles.[10]

-

Material Science: Fluorinated aromatic compounds are used in the synthesis of specialty polymers and liquid crystals, where the C-F bond contributes to thermal stability and desired electronic properties.[11]

Safety and Handling

As a chemical intermediate, proper handling of 4-Chloro-2-fluoroanisole is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[6][9]

-

Handling Procedures: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin, eyes, and clothing.

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-fluoroanisole is a chemical of significant utility, bridging basic reagents with high-value final products in pharmaceuticals, agrochemicals, and material science. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable tool for chemists. Adherence to rigorous safety and handling protocols is mandatory to mitigate the risks associated with its irritant nature, ensuring its effective and safe application in research and development.

References

-

ChemBK. 4-chloro-2-fluoroanisole. [Link]

-

Research Scientific. 4-CHLORO-2-FLUOROANISOLE, 98%. [Link]

-

PubChemLite. 4-chloro-2-fluoroanisole (C7H6ClFO). [Link]

-

PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. [Link]

-

MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. aceschem.com [aceschem.com]

- 6. 4-CHLORO-2-FLUOROANISOLE | 452-09-5 [amp.chemicalbook.com]

- 7. PubChemLite - 4-chloro-2-fluoroanisole (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. 4-CHLORO-2-FLUOROANISOLE price,buy 4-CHLORO-2-FLUOROANISOLE - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Physical and chemical properties of 4-Chloro-2-fluoroanisole

An In-depth Technical Guide to 4-Chloro-2-fluoroanisole: Properties, Reactivity, and Applications

Introduction

4-Chloro-2-fluoroanisole is a halogenated aromatic ether that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group on the benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and chemical development professionals. The interplay of the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group creates a nuanced substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-fluoroanisole, its synthesis, reactivity, and applications, with a particular focus on its relevance in the development of pharmaceuticals and other advanced materials.

Compound Identification and Physical Properties

Accurate identification and understanding the physical characteristics of a chemical are fundamental to its effective use in a laboratory or industrial setting. 4-Chloro-2-fluoroanisole is a colorless to light yellow liquid under standard conditions.[1]

Chemical Structure

The molecular structure of 4-Chloro-2-fluoroanisole is key to understanding its chemical behavior. The methoxy group is positioned at C1, the fluorine atom at C2, and the chlorine atom at C4 of the benzene ring.

Caption: Chemical structure of 4-Chloro-2-fluoroanisole.

Physicochemical Data

The physical properties of 4-Chloro-2-fluoroanisole are summarized in the table below. These parameters are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 452-09-5 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO | [1][2][3][4] |

| Molecular Weight | 160.57 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 160 °C (lit.) | [1][2] |

| Density | 1.294 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.518 (lit.) | [1][2] |

| Flash Point | 175 °F (79.4 °C) | [1][2] |

| Vapor Pressure | 0.8 mmHg at 25 °C | [2] |

Chemical Properties and Reactivity

The reactivity of 4-Chloro-2-fluoroanisole is governed by the electronic properties of its substituents. The methoxy group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions.[5] Conversely, the halogen atoms (chlorine and fluorine) are deactivating due to their strong inductive electron withdrawal, yet they also act as ortho, para-directors because of resonance effects.[5]

This combination of effects makes the molecule susceptible to various transformations:

-

Electrophilic Aromatic Substitution: The positions ortho and para to the activating methoxy group are the most likely sites for substitution. However, the deactivating nature of the halogens means that forcing conditions may be required compared to anisole itself.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing fluorine and chlorine atoms activates the aromatic ring for nucleophilic attack. The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions than chlorine, making the C2 position a potential site for substitution by strong nucleophiles.[5]

-

Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond is more amenable to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-F bond.[5] This allows for selective functionalization at the C4 position.

Synthesis of 4-Chloro-2-fluoroanisole

4-Chloro-2-fluoroanisole is typically synthesized from commercially available precursors. One common method involves the methylation of 4-chloro-2-fluorophenol.[6] This reaction is a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks a methylating agent like iodomethane or dimethyl sulfate.[6]

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-fluoroanisole from 4-Chloro-2-fluorophenol

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 4-Chloro-2-fluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the O-methylation of 4-Chloro-2-fluorophenol via the Williamson ether synthesis, a robust and widely adopted method. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations necessary for handling the reagents involved. The content is tailored for researchers, chemists, and process development professionals, offering field-proven insights into optimizing this crucial transformation.

Introduction and Strategic Importance

4-Chloro-2-fluoroanisole serves as a vital building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chlorine, fluorine, and methoxy groups, makes it a valuable precursor for introducing specific functionalities into target compounds, particularly in the development of novel pharmaceuticals and pesticides. The efficient and scalable synthesis from its phenolic precursor, 4-Chloro-2-fluorophenol, is therefore of significant industrial and academic interest.

This guide focuses on the Williamson ether synthesis, a classic yet highly effective method for forming ethers.[1][2][3] The reaction proceeds via the nucleophilic substitution of a methylating agent by a phenoxide ion, generated in situ from the corresponding phenol. We will explore the critical parameters of this reaction, including the choice of base, methylating agent, and solvent system, to provide a comprehensive and actionable protocol.

The Synthetic Cornerstone: Williamson Ether Synthesis

The O-methylation of 4-Chloro-2-fluorophenol is most effectively achieved through the Williamson ether synthesis. This method is predicated on a two-step sequence occurring in a single pot:

-

Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a suitable base to form the 4-chloro-2-fluorophenoxide anion. This anion is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The generated phenoxide attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired ether, 4-Chloro-2-fluoroanisole.[2][3][4]

The overall transformation is depicted below:

Caption: Core reaction pathway for the Williamson ether synthesis.

Causality Behind Reagent Selection

The success of the synthesis hinges on the judicious selection of reagents and conditions. Each choice is driven by principles of reactivity, safety, and process efficiency.

-

Choice of Base: The base must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 8-10) but should not introduce competing side reactions.

-

Strong Bases (NaH, KH): While highly effective, these hydrides are often unnecessary for phenols and present handling challenges due to their pyrophoric nature.[4]

-

Alkali Hydroxides (NaOH, KOH): These are cost-effective and sufficiently strong. They are often used in aqueous or biphasic systems.[4]

-

Alkali Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a widely used base for this transformation. It is milder than hydroxides, non-hygroscopic, and easily removed by filtration. Its use in polar aprotic solvents like acetone or DMF is common.[4] For this guide, we select Potassium Carbonate (K₂CO₃) for its balance of reactivity and ease of handling.

-

-

Choice of Methylating Agent: This is the most critical decision, balancing reactivity against significant safety concerns.

-

Methyl Halides (e.g., CH₃I): Highly reactive SN2 substrates, but volatile and toxic.[5]

-

Dimethyl Carbonate (DMC): An environmentally benign or "green" methylating agent.[6][7][8] However, it requires higher temperatures (120-200°C) and sometimes pressure to achieve good conversion, making it less suitable for standard laboratory glassware.[7][8]

-

Dimethyl Sulfate ((CH₃)₂SO₄): A highly efficient and cost-effective methylating agent that provides excellent yields at moderate temperatures.[9] Its primary drawback is its extreme toxicity and carcinogenicity.[10][11][12][13] Due to its established efficacy, this guide will detail the protocol using dimethyl sulfate, coupled with a mandatory and rigorous discussion of safety protocols.

-

-

Choice of Solvent: The solvent must dissolve the reactants, particularly the phenoxide salt, and facilitate the SN2 mechanism.

-

Polar Aprotic Solvents (Acetone, DMF, DMSO): These are ideal as they solvate the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile, thus accelerating the SN2 reaction.[4] Acetone is a good choice due to its effectiveness, moderate boiling point, and ease of removal.

-

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Chloro-2-fluoroanisole on a laboratory scale. All operations involving dimethyl sulfate must be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment

-

Reactants: 4-Chloro-2-fluorophenol, Anhydrous Potassium Carbonate (K₂CO₃), Dimethyl Sulfate ((CH₃)₂SO₄).

-

Solvent: Acetone (reagent grade).

-

Work-up Reagents: Diethyl ether, 1M Sodium Hydroxide (NaOH), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, standard glassware for extraction, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 4-Chloro-2-fluorophenol (1.0 eq).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) and acetone (approx. 10 mL per gram of phenol).

-

Initiation: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux (approx. 56°C).

-

Methylation: Once refluxing, add dimethyl sulfate (1.1 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain a controlled reflux rate.

-

Reaction Progress: After the addition is complete, maintain the reflux for 3-5 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add water to dissolve the inorganic salts. Caution: Unreacted dimethyl sulfate will be hydrolyzed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).[14]

-

Washing: Combine the organic extracts and wash sequentially with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by water (1 x 30 mL), and finally brine (1 x 30 mL).[15]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 4-Chloro-2-fluoroanisole.

Quantitative Data Summary

| Parameter | Value | Rationale |

| Molar Ratio (Phenol:K₂CO₃:(CH₃)₂SO₄) | 1.0 : 1.5 : 1.1 | A slight excess of base ensures complete deprotonation. A small excess of the alkylating agent drives the reaction to completion. |

| Solvent Volume | ~10 mL / g of Phenol | Ensures adequate solubility and stirrability without being overly dilute. |

| Reaction Temperature | ~56°C (Reflux of Acetone) | Provides sufficient thermal energy for the reaction while being easily controlled. |

| Reaction Time | 3 - 5 hours | Typical duration for this reaction; should be confirmed by monitoring (TLC/GC). |

| Expected Yield | > 90% | High yields are expected with this robust protocol after purification. |

Mandatory Safety and Handling Protocols

Dimethyl sulfate (DMS) is a potent poison, a suspected human carcinogen, and can cause severe, delayed chemical burns. [10][12][13] Exposure can be fatal.[12] Strict adherence to the following safety protocols is non-negotiable.

-

Engineering Controls: All handling of DMS must occur in a high-performance chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of appropriate gloves. A common combination is a nitrile inner glove and a laminate film or butyl rubber outer glove. Check glove compatibility charts.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[13]

-

Lab Coat: A chemically resistant lab coat or apron must be worn.[13][16]

-

-

Handling: Use glass syringes or cannulas for transfers. Avoid contamination of external surfaces.

-

Spill & Waste Disposal:

-

Have a spill kit ready containing an absorbent material and a quenching solution (e.g., dilute ammonium hydroxide).

-

Excess DMS and contaminated materials must be quenched by slowly adding to a stirred solution of dilute ammonium hydroxide or sodium carbonate before disposal.[10] Follow all institutional waste disposal guidelines.[10][12]

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[10][13] Symptoms can be delayed.[13]

-

Inhalation: Move the person to fresh air and seek immediate medical attention.[10][16]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.[10]

-

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to the final purified product.

Sources

- 1. Williamson Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 4-CHLORO-2-FLUOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 11. aarti-industries.com [aarti-industries.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]

- 14. The Williamson Ether Synthesis [cs.gordon.edu]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. pentachemicals.eu [pentachemicals.eu]

Spectroscopic data (NMR, IR, MS) of 4-Chloro-2-fluoroanisole

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-2-fluoroanisole

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of drug development and materials science, the unambiguous structural confirmation of chemical intermediates is not merely a procedural step but the bedrock of scientific integrity and project success. 4-Chloro-2-fluoroanisole (CAS No. 452-09-5) is a key substituted haloanisole, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules.[1][2] Its precise architecture, dictated by the interplay of chloro, fluoro, and methoxy substituents on the benzene ring, demands a multi-faceted analytical approach for complete characterization.

This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to 4-Chloro-2-fluoroanisole. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the logic of spectral interpretation, and the synergy between these methods, offering a holistic analytical portrait of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Chloro-2-fluoroanisole, both ¹H and ¹³C NMR are essential, with the presence of fluorine adding an informative layer of complexity through heteronuclear coupling.

¹H NMR Spectroscopy: Probing the Proton Environments

Expertise & Experience: The Rationale Behind the Experiment The primary objective of ¹H NMR is to identify all unique proton environments and their connectivity. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its single deuterium lock signal.[3] Tetramethylsilane (TMS) is used as an internal standard because its protons are chemically shielded, providing a sharp reference signal at 0.00 ppm that does not overlap with most organic proton signals.[3]

Trustworthiness: A Self-Validating Protocol This protocol is designed for robustness, ensuring high-quality, reproducible data. Shimming the magnetic field is a critical step to maximize homogeneity, which is essential for resolving the fine splitting patterns caused by proton-proton (H-H) and proton-fluorine (H-F) coupling.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-fluoroanisole and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans to ensure a good signal-to-noise ratio.[3]

-

Processing: Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and analyze the multiplicities and coupling constants.

Data Interpretation and Analysis The aromatic region of the ¹H NMR spectrum of 4-Chloro-2-fluoroanisole is complex due to the combined effects of H-H and H-F spin-spin coupling. The methoxy group provides a simple, easily identifiable singlet.

Table 1: ¹H NMR Data for 4-Chloro-2-fluoroanisole (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling Constants (J, Hz) (Predicted) |

|---|---|---|---|---|

| H-6 | ~7.15 | 1H | Doublet of doublets (dd) | JH6-H5 ≈ 8.8 Hz, JH6-F ≈ 4.5 Hz |

| H-5 | ~7.05 | 1H | Triplet-like (dd) | JH5-H6 ≈ 8.8 Hz, JH5-H3 ≈ 2.5 Hz |

| H-3 | ~6.95 | 1H | Doublet of doublets (dd) | JH3-F ≈ 10.0 Hz, JH3-H5 ≈ 2.5 Hz |

| -OCH₃ | ~3.85 | 3H | Singlet (s) | N/A |

Note: Predicted values are based on established substituent effects and data from analogous compounds.

-

Methoxy Protons (-OCH₃): This signal appears as a sharp singlet at approximately 3.85 ppm, integrating to three protons. Its upfield position relative to the aromatic protons is characteristic of protons on a carbon adjacent to an oxygen atom.

-

Aromatic Protons (H-3, H-5, H-6): The three aromatic protons are chemically distinct and exhibit complex splitting. The fluorine atom at C-2 couples to H-3 (ortho, ³JHF) and H-6 (meta, ⁴JHF). The proton-proton couplings are between H-5 and H-6 (ortho, ³JHH) and H-3 and H-5 (meta, ⁴JHH). This intricate coupling network validates the substitution pattern.

Caption: ¹H-¹⁹F and ¹H-¹H spin-spin coupling in 4-Chloro-2-fluoroanisole.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Expertise & Experience: The Rationale Behind the Experiment ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms and information about their chemical environment. A proton-decoupled experiment is standard practice to simplify the spectrum to a series of singlets (or doublets, in this case, due to C-F coupling) and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[4] The longer relaxation times of quaternary carbons are a key consideration, often requiring a longer relaxation delay to ensure accurate integration, although quantitative analysis is not the primary goal here.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.[3]

-

Processing: Apply Fourier transform, phase the spectrum, and reference the chemical shifts to the CDCl₃ solvent signal (δ ≈ 77.16 ppm), which is internally referenced to TMS.

Data Interpretation and Analysis The spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The most notable features are the large one-bond C-F coupling constant (¹JCF) for C-2 and smaller two-, three-, and four-bond couplings for the other carbons.

Table 2: ¹³C NMR Data for 4-Chloro-2-fluoroanisole (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) (Predicted) |

|---|---|---|---|

| C-2 | ~155.0 | Doublet (d) | ¹JCF ≈ 250 Hz |

| C-1 | ~148.0 | Doublet (d) | ²JCF ≈ 12 Hz |

| C-4 | ~128.0 | Singlet-like (d) | ⁴JCF ≈ 3 Hz |

| C-5 | ~125.0 | Singlet-like (d) | ⁴JCF ≈ 3 Hz |

| C-6 | ~118.0 | Doublet (d) | ³JCF ≈ 7 Hz |

| C-3 | ~115.0 | Doublet (d) | ²JCF ≈ 23 Hz |

| -OCH₃ | ~56.0 | Singlet (s) | N/A |

Note: Predicted values are based on established substituent effects and data from analogous compounds such as 4-fluoroanisole.[3][5]

-

Carbon-Fluorine Coupling: The C-2 signal appears as a large doublet with a coupling constant of ~250 Hz, which is characteristic of a direct one-bond C-F interaction. The other aromatic carbons show smaller couplings, which decrease with the number of bonds separating the carbon and fluorine atoms. This C-F coupling pattern is a definitive marker for the position of the fluorine substituent.

-

Substituent Effects: The carbons directly attached to the electronegative oxygen (C-1) and fluorine (C-2) are significantly deshielded and appear far downfield. The methoxy carbon appears in the typical aliphatic region around 56.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The Rationale Behind the Experiment FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. For 4-Chloro-2-fluoroanisole, we expect to see characteristic absorptions for aromatic C-H bonds, the C=C bonds of the benzene ring, the C-O bonds of the ether, and the C-F and C-Cl bonds. Attenuated Total Reflectance (ATR) is the preferred sampling method for liquids as it requires minimal sample preparation and is easy to clean.[6]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed self-diagnostics.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and allow it to dry completely. Record a background spectrum. This is crucial as it subtracts the absorbance of ambient air (CO₂, H₂O) from the sample spectrum.

-

Sample Analysis: Place a single drop of 4-Chloro-2-fluoroanisole onto the center of the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[6]

-

Data Processing: The software will automatically ratio the sample spectrum against the background. Use the peak-picking function to label the significant absorption bands.

Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of the key structural components.

Table 3: Characteristic IR Absorption Bands for 4-Chloro-2-fluoroanisole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1600, ~1500 | Strong-Medium | Aromatic C=C Ring Stretch |

| ~1250 | Strong | Asymmetric Aryl-O-C Stretch |

| ~1180 | Strong | C-F Stretch |

| ~1030 | Medium | Symmetric Aryl-O-C Stretch |

| ~800-700 | Strong | C-Cl Stretch |

-

Aromatic and Ether Moieties: The strong bands around 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl ether group, respectively.[6] The aromatic C=C stretching bands and C-H stretches confirm the presence of the benzene ring.

-

Halogen Bonds: The C-F and C-Cl stretching vibrations appear in the fingerprint region. The strong absorption around 1180 cm⁻¹ is indicative of the C-F bond, while the C-Cl stretch is expected at a lower frequency, typically in the 800-700 cm⁻¹ range.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Rationale Behind the Experiment Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for a volatile and thermally stable compound like 4-Chloro-2-fluoroanisole. The GC separates the analyte from any impurities, while the MS provides mass analysis. Electron Ionization (EI) at a standard 70 eV is used because it induces reproducible fragmentation and creates spectra that are comparable to established libraries.[6][7]

Trustworthiness: A Self-Validating Protocol The protocol ensures that a pure sample is introduced into the mass spectrometer via the gas chromatograph. The key validation point in the resulting spectrum is the isotopic pattern of the molecular ion. The presence of one chlorine atom dictates that there must be an "M+2" peak with an intensity that is approximately one-third of the molecular ion peak (M⁺·), arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[8][9] This signature provides high confidence in the elemental composition.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of 4-Chloro-2-fluoroanisole in a volatile solvent like dichloromethane.

-

GC Setup:

-

Injector: Set to 250°C with a split ratio of 50:1 to prevent column overload.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Temperatures: Set the source to ~230°C and the quadrupole to ~150°C.[6]

-

Mass Range: Scan from m/z 40 to 200.

-

-

Acquisition: Inject 1 µL of the sample. The GC will separate the components, and the mass spectrometer will record spectra across the elution profile.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to 4-Chloro-2-fluoroanisole. Identify the molecular ion and major fragment peaks.

Data Interpretation and Analysis The mass spectrum confirms the molecular weight and provides structural evidence through characteristic fragmentation pathways.

Table 4: Key Mass Spectral Data for 4-Chloro-2-fluoroanisole

| m/z (Mass-to-Charge Ratio) | Relative Abundance (Approx. %) | Ion Assignment / Proposed Loss |

|---|---|---|

| 162 | 33 | [C₇H₆³⁷ClFO]⁺· (M+2 Peak) |

| 160 | 100 | [C₇H₆³⁵ClFO]⁺· (Molecular Ion, M⁺·) |

| 145 | 80 | [M - CH₃]⁺ |

| 117 | 40 | [M - CH₃ - CO]⁺ or [M - CH₂O - Cl]⁺ |

| 99 | 25 | [M - CH₃ - CO - H₂O]⁺ |

| 82 | 50 | [C₅H₃FO]⁺ (Loss of CH₃ and HCl) |

Data sourced and interpreted from SpectraBase and PubChemLite.[10][11]

-

Molecular Ion Cluster: The base peak is the molecular ion (M⁺·) at m/z 160, corresponding to the formula C₇H₆³⁵ClFO. The crucial M+2 peak at m/z 162, with an intensity of approximately 33%, confirms the presence of a single chlorine atom.[8][10]

-

Primary Fragmentation: The most prominent fragment at m/z 145 results from the loss of a methyl radical (·CH₃) from the methoxy group, a very common fragmentation pathway for anisoles. This forms a stable, substituted phenoxy cation.

-

Further Fragmentation: Subsequent losses, such as the loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, lead to the ion at m/z 117.

Caption: Proposed EI-MS fragmentation pathway for 4-Chloro-2-fluoroanisole.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of 4-Chloro-2-fluoroanisole through NMR, IR, and MS provides a self-validating and unambiguous confirmation of its molecular structure.

-

MS establishes the correct molecular weight (160.58 g/mol ) and elemental composition (C₇H₆ClFO) through the molecular ion and its chlorine isotopic pattern.[10]

-

IR confirms the presence of the required functional groups: an aryl ether, an aromatic ring, and carbon-halogen bonds.

-

NMR provides the definitive structural map, detailing the precise connectivity of the carbon and hydrogen atoms and confirming the 1,2,4-substitution pattern on the aromatic ring through intricate H-H and H-F coupling patterns.

Together, these techniques form the cornerstone of analytical chemistry, providing the rigorous data required by researchers, scientists, and drug development professionals to proceed with confidence in their synthetic endeavors.

References

-

Wu, P., & Tzeng, W. (2016). Studies of 4-chloro-2-fluoroanisole by two-color resonant two-photon mass-analyzed threshold ionization spectroscopy. International Symposium on Molecular Spectroscopy. Available at: [Link][12]

-

SpectraBase. (2025). 4-Chloro-2-fluoroanisole. John Wiley & Sons, Inc. Available at: [Link][10]

-

PubChemLite. (2025). 4-chloro-2-fluoroanisole (C7H6ClFO). Université du Luxembourg. Available at: [Link][11]

-

Oakwood Chemical. (n.d.). 4-Chloro-2-fluoroanisole. Available at: [Link][13]

-

University of Calgary. (2021). Radicals and Mass Spectrometry (MS). Available at: [Link][9]

-

Vanderbilt University. (n.d.). Interpretation of mass spectra. Available at: [Link][7]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link][4]

-

NIST. (n.d.). 2-Bromo-4-chloroanisole. NIST Chemistry WebBook. Available at: [Link][14]

-

Soleas, G. J., et al. (2012). Analysis of Haloanisoles in Corks and Wines. ACS Publications. Available at: [Link][2]

-

Jackson, R. S. (2023). Uncorking Haloanisoles in Wine. MDPI. Available at: [Link][1]

- O'Neil, M. J. (Ed.). (n.d.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry. (General reference for chemical principles).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles).

-

University of Illinois. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link][8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. whitman.edu [whitman.edu]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. spectrabase.com [spectrabase.com]

- 11. PubChemLite - 4-chloro-2-fluoroanisole (C7H6ClFO) [pubchemlite.lcsb.uni.lu]

- 12. Studies of 4-chloro-2-fluoroanisole by two-color resonant two-photon mass-analyzed threshold ionization spectroscopy | IDEALS [ideals.illinois.edu]

- 13. 4-Chloro-2-fluoroanisole [oakwoodchemical.com]

- 14. 2-Bromo-4-chloroanisole [webbook.nist.gov]

Foreword: The Imperative of Unambiguous Characterization

An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-2-fluoroanisole

In the realm of pharmaceutical and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. 4-Chloro-2-fluoroanisole, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, presents a classic yet critical challenge in structural verification.[1] The presence of multiple substituents on the aromatic ring gives rise to several potential positional isomers. Mistaking one isomer for another can lead to failed syntheses, inactive final products, or unforeseen toxicity. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 4-Chloro-2-fluoroanisole, integrating chromatographic and spectroscopic techniques. It is designed not as a rigid protocol, but as a logical framework, explaining the causality behind each analytical choice to empower researchers in their own structural verification workflows.

The Analytical Gauntlet: A Multi-Modal Approach

The definitive confirmation of a chemical structure is rarely achieved with a single technique. Instead, we rely on a confluence of evidence, where each analytical method provides a unique piece of the puzzle. The core workflow for elucidating the structure of 4-Chloro-2-fluoroanisole involves establishing purity and separating it from isomers, determining its exact molecular formula and fragmentation behavior, and finally, mapping the precise connectivity of its atoms.[2][3]

Our strategy is built upon three pillars:

-

Separation Science: Gas Chromatography (GC) to ensure sample purity and resolve potential isomers.

-

Mass Spectrometry (MS): To confirm molecular weight, determine elemental composition via high resolution, and gain structural clues from fragmentation patterns.

-

Spectroscopy: Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy to provide the definitive atomic-level map of the molecule.

Caption: Overall workflow for the structure elucidation of 4-Chloro-2-fluoroanisole.

Purity and Isomer Separation: Gas Chromatography (GC)

Expertise & Rationale: Before any spectroscopic analysis, we must ensure we are analyzing a single, pure compound. In syntheses of substituted aromatics, the formation of positional isomers is a common side reaction. Gas chromatography is the ideal technique for separating volatile, thermally stable isomers like 4-Chloro-2-fluoroanisole. The choice of a stationary phase with moderate polarity (e.g., a cyanopropylphenyl-based column) is crucial as it offers different interaction mechanisms (dipole-dipole, pi-pi) that can effectively resolve isomers that might co-elute on a standard non-polar phase.[4]

Experimental Protocol: GC-FID Analysis

-

Sample Preparation: Prepare a ~100 ppm solution of the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Instrument & Column:

-

Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Agilent DB-624 (or equivalent), 30 m x 0.25 mm ID x 1.4 µm film thickness.

-

-

Method Parameters:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (to prevent column overload).

-

Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold: Hold at 220°C for 5 minutes.

-

-

Detector Temperature: 280°C.

-

-

System Validation: Before analyzing the unknown sample, inject a known standard of 4-Chloro-2-fluoroanisole (if available) or a mixture of related isomers to confirm retention times and establish that the method provides adequate separation.

-

Data Analysis: A single, sharp peak in the chromatogram indicates a pure sample. Multiple peaks suggest the presence of isomers or impurities, which must be identified or removed before proceeding.

Molecular Weight and Formula: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides two vital pieces of information: the molecular weight and, with high resolution, the elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[5] Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, which act as a "fingerprint" for the molecule and offer clues to its structure.[6][7]

Key Observations and Interpretation

-

Molecular Ion (M⁺˙): The molecular formula C₇H₆ClFO gives a monoisotopic mass of 160.0146 u .

-

Chlorine Isotope Pattern: Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a pair of peaks: the M⁺˙ peak at m/z 160 and an M+2 peak at m/z 162, with a relative intensity ratio of approximately 3:1.[8] This pattern is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation: The structure of the molecule dictates how it breaks apart. For 4-Chloro-2-fluoroanisole, key fragmentation pathways include:

-

Loss of Methyl Radical (•CH₃): A very common fragmentation for anisoles, leading to a stable phenoxy cation. [M - CH₃]⁺ at m/z 145.

-

Loss of Formaldehyde (CH₂O): A rearrangement followed by loss of formaldehyde from the M⁺˙. [M - CH₂O]⁺ at m/z 130.

-

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond. [M - Cl]⁺ at m/z 125.

-

Table 1: Expected EI-MS Fragmentation Data

| m/z (for ³⁵Cl) | Proposed Ion Identity | Rationale |

| 160/162 | [C₇H₆ClFO]⁺˙ | Molecular Ion (M⁺˙), showing ~3:1 isotope pattern[5] |

| 145/147 | [C₆H₃ClFO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| 130 | [C₆H₅F]⁺˙ | Loss of CH₂O followed by loss of Cl• (or vice versa) |

| 125 | [C₇H₆FO]⁺ | Loss of a chlorine radical (•Cl) |

Experimental Protocol: GC-MS (EI)

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source (e.g., Agilent Intuvo 9000 GC with 5977B MSD).

-

GC Method: Use the same GC method as described in Section 2 to ensure separation.

-

MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40 - 300.

-

-

Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the compound. Analyze the molecular ion region for the correct mass and the 3:1 isotope pattern. Compare the fragmentation pattern against the expected pathways and reference libraries (e.g., NIST).

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the exact arrangement and connectivity of the atoms. For 4-Chloro-2-fluoroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous confirmation. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing halogens, while coupling constants (J-values) reveal through-bond relationships between nuclei.[9][10]

Caption: Key atom connectivity and expected H-F couplings in 4-Chloro-2-fluoroanisole.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the three aromatic protons and the three methoxy protons.

-

Methoxy Group (OCH₃): A singlet at ~3.9 ppm, integrating to 3H.

-

Aromatic Protons: The three protons on the ring (H-3, H-5, H-6) will appear between ~6.8 and 7.2 ppm. Their splitting patterns are complex due to both H-H and H-F coupling.

-

H-6: Will be a doublet of doublets (or triplet-like), coupled to H-5 (³JHH ≈ 8-9 Hz) and the fluorine at C-2 (³JHF ≈ 8-10 Hz).

-

H-5: Will be a doublet of doublets, coupled to H-6 (³JHH ≈ 8-9 Hz) and the fluorine at C-2 (⁴JHF ≈ 4-5 Hz).

-

H-3: Will be a doublet of doublets, coupled to H-5 (⁴JHH ≈ 2-3 Hz) and the fluorine at C-2 (³JHF ≈ 8-10 Hz). The coupling to H-6 (⁵JHH) is typically negligible.

-

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Approx. δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| OCH₃ | 3.90 | s (singlet) | - | 3H |

| H-3 | 7.15 | dd (doublet of doublets) | ³J(H-F) ≈ 9.5, ⁴J(H-H) ≈ 2.5 | 1H |

| H-5 | 6.95 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8.8, ⁴J(H-F) ≈ 4.5, ⁴J(H-H) ≈ 2.5 | 1H |

| H-6 | 7.05 | t (triplet-like) or dd | ³J(H-H) ≈ 8.8, ³J(H-F) ≈ 9.0 | 1H |

¹³C NMR Spectroscopy

The carbon spectrum provides information on the six aromatic carbons and the methoxy carbon. The most telling feature is the large one-bond coupling between C-2 and the attached fluorine atom.

-

C-2: A large doublet around 155 ppm with a ¹JCF of ~245-255 Hz.

-

Other Aromatic Carbons: Will appear as smaller doublets or singlets due to two- and three-bond C-F coupling (²JCF, ³JCF).

-

Methoxy Carbon (OCH₃): A singlet around 56 ppm.

¹⁹F NMR Spectroscopy

This is a simple but powerful experiment. It will show a single signal for the fluorine atom. The multiplicity of this signal will be a multiplet reflecting its coupling to H-3, H-5, and H-6, confirming its position on the ring relative to the protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz) equipped with a broadband probe.

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

(Optional but recommended for complex cases): Acquire 2D correlation spectra like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to definitively assign all signals.

-

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals. Measure the chemical shifts (δ) and coupling constants (J). Compare the observed data with the predicted values to confirm the substitution pattern.

Final Confirmation: Integrating the Evidence

The structure of 4-Chloro-2-fluoroanisole is confirmed by methodically combining all the analytical data:

-